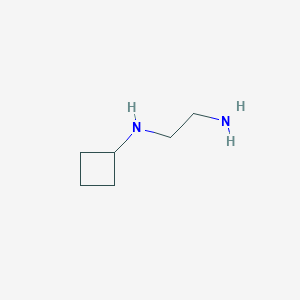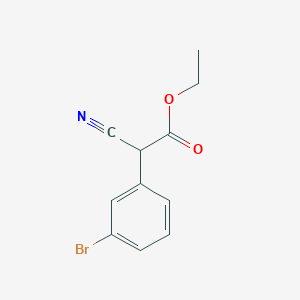
Ethyl 2-(3-bromophenyl)-2-cyanoacetate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, borinic acids and their chelate derivatives, which are a subclass of organoborane compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Chemical Reactions Analysis
Ethers like Ethyl 2-(3-bromophenyl)-2-cyanoacetate can undergo cleavage of the C–O bond by using strong acids . Protodeboronation of alkyl boronic esters is also a known reaction .Scientific Research Applications
- Organic Chemistry and Pharmaceutical Research
- Application : The compound 2-(3-Bromophenyl)imidazo[2,1-b]oxazole, which can be synthesized using 3-bromophenacyl bromide (a compound similar to Ethyl 2-(3-bromophenyl)-2-cyanoacetate), is used in the preparation of organic electroluminescent device materials .
- Method : The microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide in the presence of potassium carbonate as a base and dimethylformamide as a solvent affords 2-(3-bromophenyl)imidazo[2,1-b]oxazole .
- Results : The formation of this compound was explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .
-
Chemical Synthesis
- Application : 2-(3-Bromophenyl)ethyl Alcohol, a compound similar to Ethyl 2-(3-bromophenyl)-2-cyanoacetate, is used in chemical synthesis .
- Method : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis pathway and target compound .
- Results : The results or outcomes obtained can also vary greatly depending on the specific synthesis pathway and target compound .
-
Material Science
- Application : Phthalic acid, 2-(3-bromophenyl)ethyl octyl ester, another compound similar to Ethyl 2-(3-bromophenyl)-2-cyanoacetate, is used in material science .
- Method : The specific methods of application or experimental procedures can vary greatly depending on the specific material and its intended use .
- Results : The results or outcomes obtained can also vary greatly depending on the specific material and its intended use .
-
Chemical Synthesis
- Application : Ethyl 2-(3-bromophenyl)propanoate, a compound similar to Ethyl 2-(3-bromophenyl)-2-cyanoacetate, is used in chemical synthesis .
- Method : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis pathway and target compound .
- Results : The results or outcomes obtained can also vary greatly depending on the specific synthesis pathway and target compound .
-
Material Science
- Application : Phthalic acid, 2-(3-bromophenyl)ethyl octyl ester, another compound similar to Ethyl 2-(3-bromophenyl)-2-cyanoacetate, is used in material science .
- Method : The specific methods of application or experimental procedures can vary greatly depending on the specific material and its intended use .
- Results : The results or outcomes obtained can also vary greatly depending on the specific material and its intended use .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(3-bromophenyl)-2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)10(7-13)8-4-3-5-9(12)6-8/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBQHOPHOXKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-bromophenyl)-2-cyanoacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



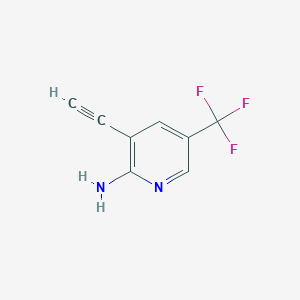

![[2-(2,4-Dichlorophenyl)phenyl]methanamine](/img/structure/B1453715.png)

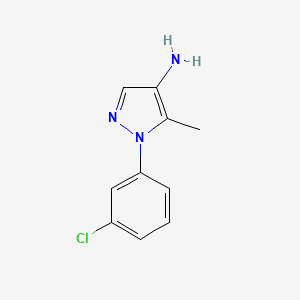
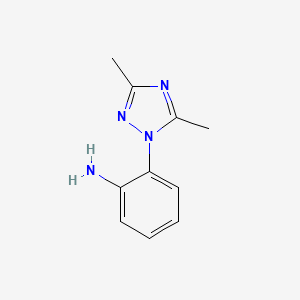

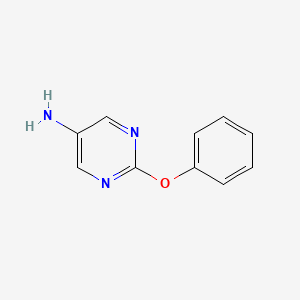


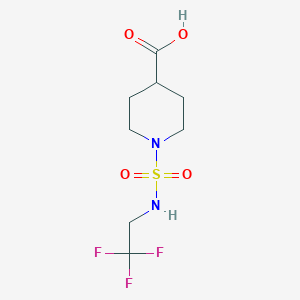
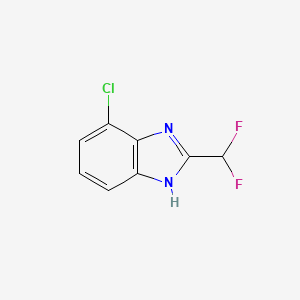
![1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B1453733.png)
